molecular formula C20H20FKN6O5 B1684573 Raltegravir potassium CAS No. 871038-72-1

Raltegravir potassium

Cat. No. B1684573
M. Wt: 482.5 g/mol
InChI Key: IFUKBHBISRAZTF-UHFFFAOYSA-M
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Description

Raltegravir potassium, also known as RAL or Isentress, is an antiretroviral drug produced by Merck & Co. It is used to treat HIV and is indicated in combination with other antiretroviral agents for the treatment of HIV-1 infection in patients 4 weeks of age and older .


Synthesis Analysis

The synthesis of Raltegravir involves a two-step solution to the selectivity problem in the methylation of a Pyrimidone Intermediate . The synthesis process is complex and involves multiple steps, including N-alkylation, amidation, and desilylation .


Molecular Structure Analysis

The crystal structure of Raltegravir potassium has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P 2 1 / c with a = 15.610 59(9), b = 8.148 19(3), c = 16.125 97(6) Å, β = 94.1848(5)° .


Chemical Reactions Analysis

Raltegravir potassium belongs to the biopharmaceutics classification system (BCS) class II category and has poor aqueous solubility and chemical stability in acidic/basic medium . Compared to the commercialized Raltegravir potassium salt (RLT-K), form A did not offer improved chemical stability during acid hydrolysis .


Physical And Chemical Properties Analysis

Raltegravir potassium has a molecular weight of 482.51 and a molecular formula of C20H20FKN6O5 . It has poor aqueous solubility and chemical stability in acidic/basic medium .

Scientific Research Applications

Role in HIV Treatment Strategies

Raltegravir potassium, as an integrase inhibitor, plays a pivotal role in HIV management, particularly for treatment-experienced patients with viral strains resistant to multiple antiretroviral agents. Studies have highlighted its efficacy in enhancing virological and immunological responses when added to optimized background therapy, underscoring its value in treating multidrug-resistant HIV-1 infections (Croxtall & Keam, 2009). This illustrates the drug's critical function in extending treatment options for patients facing challenges with existing therapies.

Pharmacokinetic and Pharmacodynamic Insights

The pharmacokinetic and pharmacodynamic properties of Raltegravir potassium are crucial for its clinical application, influencing its role in specific patient subsets. The drug's minimal interaction with cytochrome P450 enzymes, as compared to other integrase inhibitors, offers an advantage in reducing drug-drug interactions, making it a preferred choice in various treatment regimens (Podany, Scarsi, & Fletcher, 2016). This aspect is particularly relevant in the context of patients with co-existing conditions requiring concurrent medications.

Addressing Drug Resistance

The emergence of drug resistance remains a significant challenge in HIV treatment, necessitating the development of new therapeutic agents with novel mechanisms of action. Raltegravir potassium's ability to inhibit the HIV-1-encoded integrase enzyme positions it as a promising agent, especially in the backdrop of antiretroviral-resistant HIV-1 strains (Evering & Markowitz, 2008). This highlights the ongoing need for innovative solutions to overcome resistance barriers and enhance treatment efficacy.

Clinical Safety and Efficacy

The safety and efficacy profile of Raltegravir potassium, as demonstrated in clinical trials, affirm its utility in both antiretroviral-naïve and experienced patients. Its good tolerability and low potential for drug-drug interactions, coupled with its effectiveness in various patient groups, reinforce its place in the antiretroviral drug armamentarium (Burger, 2010). This underscores the importance of ongoing research to fully understand and leverage the drug's potential in HIV management.

Safety And Hazards

Raltegravir potassium is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUKBHBISRAZTF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FKN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501007339
Record name Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Raltegravir potassium

CAS RN

871038-72-1
Record name Raltegravir potassium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0871038721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium 4-[{[(4-fluorophenyl)methyl]imino}(hydroxy)methyl]-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501007339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5 methyl-1,3,4oxadiazole-2-carbonyl)amino]propan-2-yl]-6 oxopyrimidin-5-olate
Source European Chemicals Agency (ECHA)
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name RALTEGRAVIR POTASSIUM
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods I

Procedure details

Raltegravir (10 gm) was dissolved in dimethylformamide (100 ml) at room temperature and cooled to 10 to 15 deg C. To the reaction mass was added slowly a mixture of potassium hydroxide (1.5 gm) and water (2 ml) at 10 to 15 deg C. and the temperature was raised to 25 to 30 deg C., filtered. The solid obtained was washed with dimethylformamide and dried at 110 to 120 deg C. for 48 hours to obtain 7 gm of raltegravir potassium crystalline form H1.
Quantity
10 g
Type
reactant
Reaction Step One
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100 mL
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1.5 g
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2 mL
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Synthesis routes and methods II

Procedure details

A vial (20 ml) was charged with Raltegravir free hydroxy (0.5 g) and acetonitrile (7.5 mL) to obtain a solution. KOH 85% (75.6 mg) was added to the solution at room temperature. The solution was then sonicated for 40 minutes. The product was isolated by vacuum filtration to provide Raltegravir potassium Form X.
Quantity
0.5 g
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7.5 mL
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75.6 mg
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Synthesis routes and methods III

Procedure details

A vial (20 ml) equipped with a magnetic stirrer was charged with Raltegravir free (250 mg) and toluene (2.5 mL). A clear solution was obtained. KOH 30% (80 μL) was added at room temperature and the reaction was stirred for five hours. A solid precipitate formed and was separated by filtration. The product was dried in a vacuum oven at 45° C. for overnight to obtain Raltegravir potassium Form XIV.
Quantity
250 mg
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reactant
Reaction Step One
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2.5 mL
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Quantity
80 μL
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Synthesis routes and methods IV

Procedure details

A vial (20 ml) was charged with Raltegravir free hydroxy (0.25 g) and pentanol (2 mL) to form a solution. KOH 85% (38 mg) was added at room temperature, forming a solution. This solution was stirred for 3 hours. The product precipitated and was isolated by centrifuge filtration. The isolated product was dried in a vacuum oven at 40° C. for 5 h to obtain Raltegravir potassium crystalline Form XIII.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
2 mL
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reactant
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Name
Quantity
38 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Hydrated crystalline form 2 is prepared by sonicating a mixture of raltegravir, KOH, acetone and trace amount of water whereas anhydrous crystalline form 3 is obtained by crystallization of amorphous raltegravir potassium from ethanol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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